molecular formula C18H17ClN2O5S2 B4314754 ETHYL 3-(2-CHLOROPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)PROPANOATE

ETHYL 3-(2-CHLOROPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)PROPANOATE

Cat. No.: B4314754
M. Wt: 440.9 g/mol
InChI Key: DAUIAXVACMIGCD-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}propanoate is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Sulfonylation: The benzothiazole ring is then sulfonylated using a sulfonyl chloride reagent.

    Formation of the Propanoate Moiety: This involves the reaction of the sulfonylated benzothiazole with ethyl 3-(2-chlorophenyl)-3-aminopropanoate under appropriate conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)PROPANOATE likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Ethyl 3-(2-chlorophenyl)-3-aminopropanoate: Lacks the benzothiazole sulfonyl group.

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures but different functional groups.

Uniqueness

Ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}propanoate is unique due to its combination of a chlorophenyl group, a benzothiazole sulfonyl group, and an ethyl propanoate moiety. This unique structure may confer specific biological activities and chemical reactivity not seen in simpler compounds.

Properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(2-oxo-3H-1,3-benzothiazol-6-yl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S2/c1-2-26-17(22)10-15(12-5-3-4-6-13(12)19)21-28(24,25)11-7-8-14-16(9-11)27-18(23)20-14/h3-9,15,21H,2,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUIAXVACMIGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-(2-CHLOROPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)PROPANOATE
Reactant of Route 2
ETHYL 3-(2-CHLOROPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)PROPANOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 3-(2-CHLOROPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)PROPANOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 3-(2-CHLOROPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)PROPANOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 3-(2-CHLOROPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)PROPANOATE
Reactant of Route 6
ETHYL 3-(2-CHLOROPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDO)PROPANOATE

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